

Spectroscopic Profile of 1-Tetradecyne: A Technical Guide

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Compound of Interest

Compound Name: 1-Tetradecyne

Cat. No.: B1345464

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Tetradecyne** (CAS 765-10-6), a long-chain terminal alkyne. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on established principles. Detailed experimental protocols for acquiring such data are also provided for researchers aiming to perform their own analyses.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1-Tetradecyne**. It is important to note that the NMR data is generated from computational prediction models and the IR and MS data are based on the typical spectroscopic behavior of terminal alkynes and long-chain hydrocarbons. Actual experimental values may vary.

Table 1: Predicted ^1H NMR Spectroscopic Data for 1-Tetradecyne

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
H-1 (\equiv C-H)	1.90	Triplet (t)	1H
H-3 (-CH ₂ -C \equiv)	2.15	Triplet of triplets (tt)	2H
H-4 to H-13 (- (CH ₂) ₁₀ -)	1.25 - 1.52	Multiplet (m)	20H
H-14 (-CH ₃)	0.88	Triplet (t)	3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Tetradecyne

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (\equiv C-H)	68.1
C-2 (-C \equiv)	84.5
C-3 (-CH ₂ -C \equiv)	18.5
C-4 to C-11 (- $(CH_2)_8$ -)	28.4 - 29.6
C-12 (-CH ₂ -)	31.9
C-13 (-CH ₂ -)	22.7
C-14 (-CH ₃)	14.1

Table 3: Expected Infrared (IR) Absorption Bands for 1-Tetradecyne

Functional Group	Expected Absorption Range (cm ⁻¹)	Bond Vibration	Intensity
Acetylenic C-H	~3300	Stretch	Strong, Sharp
C≡C Triple Bond	2100 - 2260	Stretch	Weak to Medium
Aliphatic C-H	2850 - 2960	Stretch	Strong
Methylene (-CH ₂ -)	~1465	Bend (Scissoring)	Medium
Methyl (-CH ₃)	~1375	Bend (Symmetric)	Medium

Table 4: Expected Mass Spectrometry (MS) Fragmentation for 1-Tetradecyne

The electron ionization mass spectrum of **1-Tetradecyne** is expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will be characteristic of long-chain hydrocarbons, with prominent clusters of peaks separated by 14 Da, corresponding to the loss of successive methylene (-CH₂) groups.

m/z	Proposed Fragment	Notes
194	[C ₁₄ H ₂₆] ⁺	Molecular Ion (M ⁺)
193	[C ₁₄ H ₂₅] ⁺	Loss of a terminal hydrogen (M-1), often a significant peak for terminal alkynes.
179	[C ₁₃ H ₂₃] ⁺	Loss of a methyl radical (M-15)
165	[C ₁₂ H ₂₁] ⁺	Loss of an ethyl radical (M-29)
...	[C _n H _{2n-1}] ⁺ , [C _n H _{2n+1}] ⁺	Series of fragments from cleavage of the alkyl chain.
41, 55, 69, 83...	Alkyl and alkenyl cations	Common hydrocarbon fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1-Tetradecyne** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat (undiluted) **1-Tetradecyne** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.

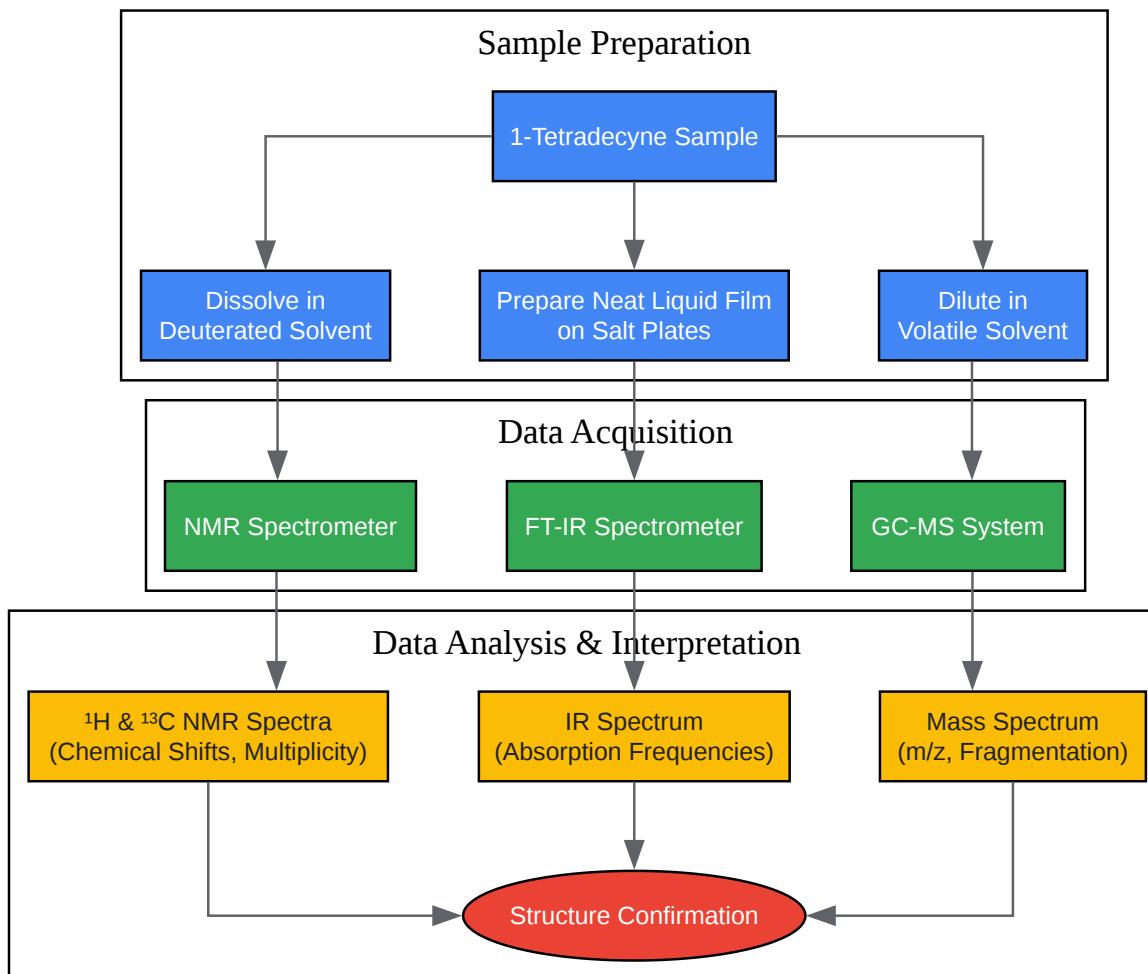
- Mount the "sandwich" in the spectrometer's sample holder.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.
 - Place the sample holder with the prepared salt plates into the instrument's beam path.
 - Acquire the IR spectrum, typically over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

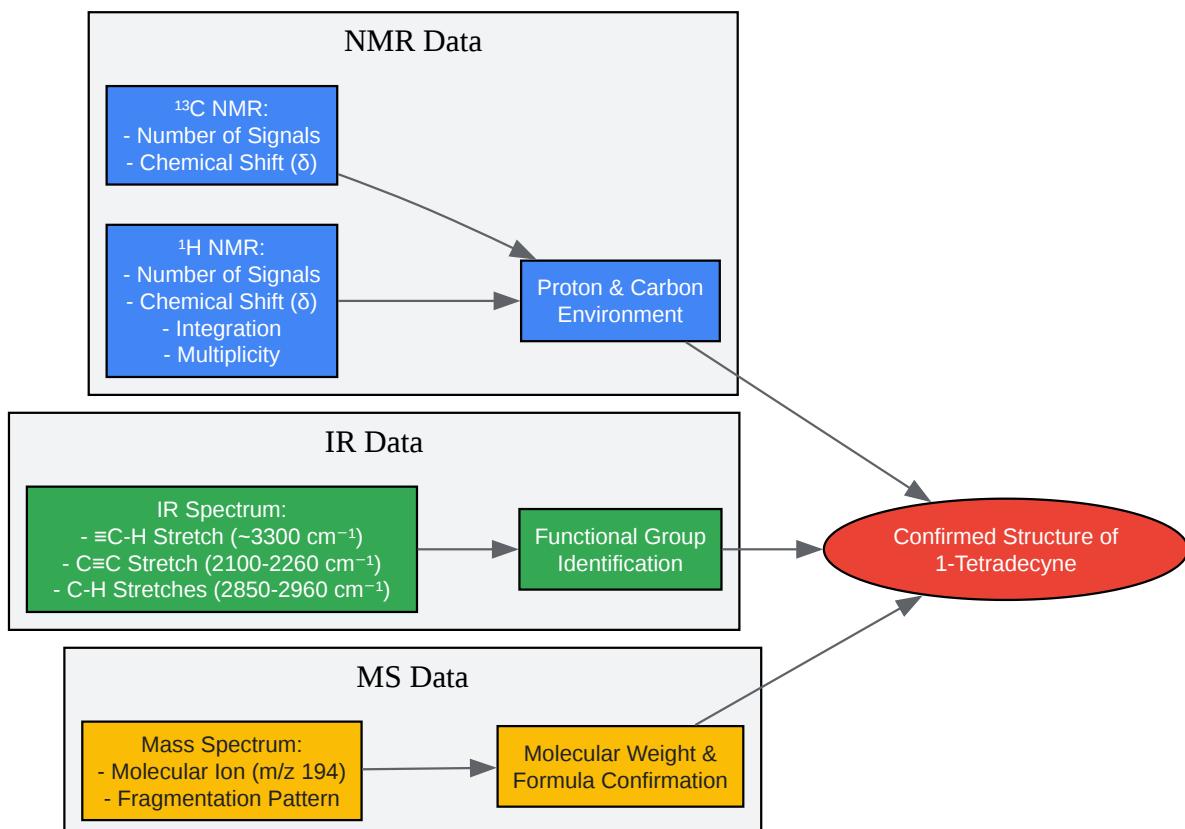
- Sample Preparation and Introduction:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of **1-Tetradecyne** in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (typically 1 μL) of the dilute solution into the GC, where the compound will be vaporized and separated from the solvent.
 - Alternatively, for direct infusion, prepare a dilute solution of the sample and introduce it directly into the ion source via a syringe pump.
- Data Acquisition:
 - The sample is ionized, typically using Electron Ionization (EI) at 70 eV.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the data.

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Caption: General workflow for the spectroscopic analysis of **1-Tetradecyne**.

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Caption: Logical relationships in the interpretation of spectroscopic data for **1-Tetradecyne**.

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